molecular formula C10H7FO3 B6257152 methyl 6-fluoro-1-benzofuran-4-carboxylate CAS No. 1427429-96-6

methyl 6-fluoro-1-benzofuran-4-carboxylate

Cat. No.: B6257152
CAS No.: 1427429-96-6
M. Wt: 194.16 g/mol
InChI Key: OWDKZDRBBPJKCD-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-1-benzofuran-4-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 6th position and a carboxylate group at the 4th position makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-1-benzofuran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-1-benzofuran-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The fluorine atom and carboxylate group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 6-fluoro-1-benzofuran-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.

    Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 6-fluoro-1-benzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylate group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-1-benzofuran-4-carboxylate
  • Methyl 6-chloro-1-benzofuran-4-carboxylate
  • Methyl 6-bromo-1-benzofuran-4-carboxylate

Uniqueness

Methyl 6-fluoro-1-benzofuran-4-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents.

Properties

CAS No.

1427429-96-6

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 6-fluoro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C10H7FO3/c1-13-10(12)8-4-6(11)5-9-7(8)2-3-14-9/h2-5H,1H3

InChI Key

OWDKZDRBBPJKCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=COC2=CC(=C1)F

Purity

95

Origin of Product

United States

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